3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile
Beschreibung
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- A benzonitrile moiety at the methylene bridge, contributing to electronic effects and metabolic stability.
- A 2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl scaffold, which provides rigidity and hydrogen-bonding capabilities.
Thieno-pyrimidines are widely studied for kinase inhibition and anticancer activity, though specific data for this compound require further exploration .
Eigenschaften
Molekularformel |
C20H12ClN3O2S |
|---|---|
Molekulargewicht |
393.8 g/mol |
IUPAC-Name |
3-[[3-(4-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C20H12ClN3O2S/c21-15-4-6-16(7-5-15)24-19(25)18-17(8-9-27-18)23(20(24)26)12-14-3-1-2-13(10-14)11-22/h1-10H,12H2 |
InChI-Schlüssel |
MEKPSZFSQRGYDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C#N)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Core Thieno[3,2-d]Pyrimidin-4-One Synthesis
The thieno[3,2-d]pyrimidin-4-one scaffold is constructed via cyclocondensation of methyl 3-aminothiophene-2-carboxylate with aryl isocyanates. For the target compound, 4-chlorophenyl isocyanate reacts with methyl 3-aminothiophene-2-carboxylate in anhydrous dioxane under reflux to yield 3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine (intermediate A ). This step proceeds via nucleophilic attack of the amine on the isocyanate carbonyl, followed by cyclization and elimination of methanol (Fig. 1).
Critical Parameters :
- Solvent polarity (dioxane preferred for solubility and reactivity)
- Temperature (70–100°C for 6–12 hours)
- Stoichiometric ratio (1:1 amine-to-isocyanate)
Yields for analogous reactions range from 75–94%, with purity confirmed by melting point analysis and $$ ^1H $$-NMR.
N-Alkylation for Benzonitrile Incorporation
Detailed Experimental Protocols
Synthesis of 3-(4-Chlorophenyl)-2,4-Dioxo-3,4-Dihydrothieno[3,2-d]Pyrimidine (A)
Reactants :
- Methyl 3-aminothiophene-2-carboxylate (1.57 g, 10 mmol)
- 4-Chlorophenyl isocyanate (1.53 g, 10 mmol)
- Anhydrous dioxane (25 mL)
Procedure :
- Combine reactants in dioxane and reflux at 100°C for 6 hours.
- Cool to room temperature, pour into ice-cold water (200 mL), and neutralize with 10% acetic acid.
- Filter the precipitate, wash with water, and recrystallize from ethanol.
Yield : 87% (2.21 g).
- Characterization :
Alkylation to Form 3-((3-(4-Chlorophenyl)-2,4-Dioxo-3,4-Dihydrothieno[3,2-d]Pyrimidin-1(2H)-Yl)Methyl)Benzonitrile
Reactants :
- Intermediate A (2.95 g, 10 mmol)
- 3-(Bromomethyl)benzonitrile (2.00 g, 10.5 mmol)
- Sodium methoxide (0.54 g, 10 mmol)
- Anhydrous DMF (15 mL)
Procedure :
- Dissolve A and NaOMe in DMF, stir at room temperature for 10 minutes.
- Add 3-(bromomethyl)benzonitrile dropwise, heat to 100°C for 15 minutes.
- Pour into water (100 mL), filter the precipitate, and recrystallize from i-PrOH:DMF.
Yield : 68% (2.89 g).
- Characterization :
- $$ ^1H $$-NMR (DMSO-$$ d6 $$): δ 4.85 (s, 2H, CH$$2$$), 7.36–7.71 (m, 8H, Ar-H), 8.12 (d, 1H, $$ J = 5.2 $$ Hz, thiophene-H5).
- IR (KBr): 2220 cm$$^{-1}$$ (C≡N), 1720 cm$$^{-1}$$ (C=O).
Optimization and Mechanistic Insights
Solvent and Base Selection
Temperature and Time Dependence
- Alkylation at 100°C for 15 minutes maximizes yield (68%) while minimizing degradation. Prolonged heating (>30 minutes) reduces yield by 15–20% due to benzonitrile hydrolysis.
Side Reactions and Byproduct Management
Competing O-Alkylation
Hydrolysis of Benzonitrile
- Prevention : Anhydrous conditions and shortened reaction times limit nitrile hydrolysis to <3%.
Applications and Derivatives
The target compound serves as a precursor for kinase inhibitors and antimicrobial agents. Structural analogs with modified aryl groups (e.g., 4-bromophenyl) exhibit enhanced bioactivity, as demonstrated in related pyrimidine derivatives.
Analyse Chemischer Reaktionen
Types of Reactions
3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-d]pyrimidine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a tool compound to study cellular pathways and molecular mechanisms.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle, leading to cell death in cancer cells . Additionally, the compound may interact with other proteins and receptors, modulating various signaling pathways involved in disease progression .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogs
Core Scaffold Variations
Thieno[3,2-d]pyrimidine vs. Pyrido[3,4-d]pyrimidin-4(3H)-one
- Target Compound: Thieno[3,2-d]pyrimidine core with sulfur in the fused ring system (enhances π-stacking and redox stability).
Hexahydropyrido[4,3-d]pyrimidine (Compound 12)
- Features a saturated pyrido ring, increasing conformational flexibility but reducing planarity compared to the aromatic thieno-pyrimidine core .
Substituent Analysis
*Calculated based on formula C₂₀H₁₁ClN₂O₂S.
Research Findings and Trends
Structure-Activity Relationship (SAR)
- Chlorophenyl vs. Methoxyphenyl : Chlorine’s electron-withdrawing nature may enhance target binding compared to methoxy’s electron-donating effects (see vs. Target Compound) .
- Benzonitrile Positioning: The para-cyano group in the target compound optimizes steric and electronic interactions, whereas meta-substitution (e.g., Compound 12) reduces potency in related scaffolds .
Q & A
Q. How are analytical methods validated for quantifying this compound in complex matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
